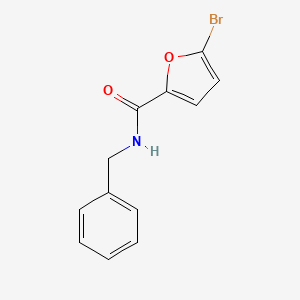

N-benzyl-5-bromofuran-2-carboxamide

Descripción general

Descripción

N-benzyl-5-bromofuran-2-carboxamide: is an organic compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It belongs to the class of aromatic compounds and is characterized by the presence of a benzyl group attached to a brominated furan ring, which is further connected to a carboxamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Bromination of Furan: The synthesis begins with the bromination of furan to obtain 5-bromofuran. This step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Formation of Carboxylic Acid: The brominated furan is then subjected to a carboxylation reaction to introduce the carboxylic acid group at the 2-position. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.

Amidation Reaction: The final step involves the conversion of the carboxylic acid to the carboxamide by reacting it with benzylamine (C6H5CH2NH2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: The industrial production of N-benzyl-5-bromofuran-2-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-benzyl-5-bromofuran-2-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as N-benzyl-5-hydroxyfuran-2-carboxamide or N-benzyl-5-alkoxyfuran-2-carboxamide can be formed.

Oxidation Products: Products such as N-benzyl-5-bromofuran-2-carboxylic acid or N-benzyl-5-bromofuran-2-carboxaldehyde.

Reduction Products: N-benzyl-5-bromofuran-2-amine.

Aplicaciones Científicas De Investigación

Antitubercular Activity

N-benzyl-5-bromofuran-2-carboxamide has been investigated for its antitubercular properties. A study highlighted the synthesis and biological profiling of related compounds that exhibited potent activity against Mycobacterium tuberculosis with minimal cytotoxicity towards mammalian cells. The most notable compound in this series showed a minimum inhibitory concentration (MIC) of 0.019 μM against the H37Rv strain of M. tuberculosis and a cytotoxic concentration (CC₅₀) greater than 120 μM towards Vero cells .

Case Study: Optimization Campaign

- Objective : To design and synthesize analogs with improved efficacy.

- Results : Compounds derived from the optimization campaign demonstrated significant improvements in pharmacokinetic profiles and liver microsomal stability.

- Key Findings : The introduction of specific moieties enhanced the antitubercular potency while maintaining low toxicity.

Anticancer Activity

The compound has also been studied for its anticancer potential, particularly in the context of breast and lung cancer cell lines. Research has shown that derivatives of this compound exhibit notable inhibitory effects on cancer cell proliferation.

Data Table: Anticancer Activity Summary

| Compound | Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|---|

| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 | 7.17 ± 0.94 | Strong anticancer activity |

| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 | 2.93 ± 0.47 | Highest potency among tested derivatives |

| N-benzyl-5-bromoindolin-2-one derivative 12d | A-549 | 13.92 ± 1.21 | Moderate potency; further optimization needed |

Case Study: In Vitro Studies

- Objective : Assess the anticancer activity against various tumor cell lines.

- Results : Compounds demonstrated variable degrees of growth inhibition, with some derivatives showing significant activity against MCF-7 and A549 cell lines.

- Key Findings : The study indicated that structural modifications could enhance anticancer properties, particularly regarding VEGFR-2 inhibition.

Potential Antimalarial Applications

Emerging research suggests that this compound may possess antimalarial properties through inhibition of specific biosynthetic pathways in malaria parasites. Although detailed studies are still ongoing, preliminary findings indicate a mechanism involving the disruption of GPI biosynthesis in Plasmodium species .

Mecanismo De Acción

The mechanism of action of N-benzyl-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

N-benzyl-5-chlorofuran-2-carboxamide: Similar structure with a chlorine atom instead of bromine.

N-benzyl-5-iodofuran-2-carboxamide: Similar structure with an iodine atom instead of bromine.

N-benzyl-5-fluorofuran-2-carboxamide: Similar structure with a fluorine atom instead of bromine.

Comparison:

Reactivity: The bromine atom in N-benzyl-5-bromofuran-2-carboxamide makes it more reactive in nucleophilic substitution reactions compared to its chlorine and fluorine analogs.

Biological Activity: The biological activity of these compounds can vary significantly due to differences in the size and electronegativity of the halogen atoms. Bromine-containing compounds often exhibit different pharmacokinetic and pharmacodynamic properties compared to their chlorine, iodine, and fluorine counterparts.

Industrial Applications: The choice of halogen atom can influence the compound’s suitability for specific industrial applications, such as in the synthesis of pharmaceuticals or agrochemicals.

Actividad Biológica

N-benzyl-5-bromofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents relevant data in tables for clarity.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrN₁O₂ |

| Molecular Weight | 280.117 g/mol |

| Density | 1.478 g/cm³ |

| Boiling Point | 411.4 °C at 760 mmHg |

| Flash Point | 202.6 °C |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The bromine atom enhances its reactivity compared to other halogenated analogs, influencing its pharmacokinetic and pharmacodynamic profiles .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and related compounds:

- Cell Line Studies : Research indicates that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzo[b]furan derivatives have shown promising results in inhibiting the growth of human cancer cells, suggesting that this compound may share similar properties .

- Mechanistic Insights : The compound has been shown to affect apoptosis pathways by modulating the expression of Bcl-2 family proteins. Specifically, it may increase the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .

- In Vivo Studies : In animal models, compounds with similar structures have demonstrated tumor suppression capabilities, further supporting the potential of this compound as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects :

- Antibacterial Studies : Compounds with a furan ring have shown activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. .

- Mechanism of Action : The antimicrobial activity is believed to arise from the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Study on Benzofuran Derivatives : A comprehensive review highlighted the synthesis and biological evaluation of benzofuran derivatives, noting their potential as anticancer agents due to their ability to inhibit tubulin polymerization .

- Antitubercular Activity : Related compounds have shown potent antitubercular activity against Mycobacterium tuberculosis, indicating that structural modifications can lead to significant biological effects .

Propiedades

IUPAC Name |

N-benzyl-5-bromofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZGNGADSRKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354047 | |

| Record name | N-benzyl-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117845-23-5 | |

| Record name | N-benzyl-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.